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Abstract
SCH79797 is a potent and selective small molecule antagonist of the Protease-Activated

Receptor 1 (PAR1), a key receptor in thrombin-mediated cellular signaling. Initially investigated

for its antithrombotic potential, SCH79797 has since been characterized as a dual-mechanism

antibacterial agent, exhibiting efficacy against a broad spectrum of pathogens. This technical

guide provides a comprehensive overview of the chemical structure, physicochemical

properties, and multifaceted biological activities of SCH79797. Detailed experimental protocols

for key assays and visual representations of its signaling pathways are presented to facilitate

further research and development.

Chemical Structure and Identification
SCH79797, with the IUPAC name N3-cyclopropyl-7-[(4-propan-2-ylphenyl)methyl]pyrrolo[3,2-

f]quinazoline-1,3-diamine, is a synthetic organic compound belonging to the pyrroloquinazoline

class.[1][2] Its unique structure confers its potent biological activities.
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Identifier Value

IUPAC Name

N3-cyclopropyl-7-[(4-propan-2-

ylphenyl)methyl]pyrrolo[3,2-f]quinazoline-1,3-

diamine[1][2]

Molecular Formula C₂₃H₂₅N₅[1]

Molar Mass 371.488 g/mol [1]

CAS Number 1216720-69-2[1][2]

SMILES
CC(C)c1ccc(cc1)Cn1cc2c(cc3c1c(nc(n3)NC1C

C1)N)c2

InChI Key AVXQPEKZIGPIJW-UHFFFAOYSA-N[1][2]

Physicochemical Properties
The physicochemical properties of SCH79797 are crucial for its handling, formulation, and

pharmacokinetic profile. The compound is typically available as a dihydrochloride salt, which

influences its solubility.
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Property Value

Appearance Solid powder

Solubility

Soluble in DMSO and ethanol.[3][4] Specific

solubilities include: 11 mg/mL in DMSO, 1

mg/mL in Ethanol, 5 mg/mL in DMF, and 0.33

mg/mL in DMSO:PBS (pH 7.2) (1:2).[5]

Storage

For short-term storage (days to weeks), it

should be kept dry, dark, and at 0-4°C. For long-

term storage (months to years), it is

recommended to store at -20°C.[4]

Stability

Stable for several weeks during ordinary

shipping and customs handling at ambient

temperature.[4] For long-term stability, storage

at -20°C in powder form is recommended for up

to 3 years. In solvent, it is stable for 1 year at

-80°C and 1 month at -20°C.

Biological Activity and Mechanism of Action
SCH79797 exhibits two primary, distinct biological activities: antagonism of the PAR1 receptor

and a dual-mechanism antibacterial effect.

PAR1 Antagonism and Cardioprotective Effects
SCH79797 is a potent and selective antagonist of PAR1, inhibiting the binding of the high-

affinity thrombin receptor-activating peptide (haTRAP) with an IC₅₀ of 70 nM.[5][6][7] This

antagonism blocks thrombin-induced platelet aggregation with an IC₅₀ of 3 µM.[7]

The cardioprotective effects of SCH79797 are attributed to its ability to inhibit PAR1, which in

turn activates a pro-survival signaling cascade involving Phosphoinositide 3-kinase (PI3K)/Akt,

Nitric Oxide Synthase (NOS), and ATP-sensitive potassium (KATP) channels.
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Fig. 1: Cardioprotective Signaling Pathway of SCH79797.

Dual-Mechanism Antibacterial Activity
SCH79797 possesses broad-spectrum antibiotic activity against both Gram-positive and Gram-

negative bacteria. Its antibacterial effect stems from a unique dual mechanism of action:

Inhibition of Dihydrofolate Reductase (DHFR): SCH79797 targets and inhibits bacterial

DHFR, an essential enzyme in the folate synthesis pathway, thereby disrupting DNA, RNA,

and protein synthesis.

Disruption of Bacterial Membrane Integrity: The compound also compromises the integrity of

the bacterial cell membrane, leading to leakage of cellular contents and cell death.

This dual-targeting approach is believed to contribute to a low frequency of bacterial resistance

development.

Experimental Protocols
PAR1 Antagonist Activity Assay (Radioligand Binding)
This protocol is based on the methodology described by Ahn et al. (2000).

Objective: To determine the inhibitory concentration (IC₅₀) of SCH79797 on the binding of a

radiolabeled ligand to the PAR1 receptor.

Materials:

Human platelet membranes (source of PAR1)
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[³H]haTRAP (radioligabeled PAR1 agonist)

SCH79797

Assay buffer (e.g., Tris-HCl with MgCl₂ and BSA)

Glass fiber filters

Scintillation counter

Procedure:

Prepare a reaction mixture containing human platelet membranes, varying concentrations

of SCH79797, and a fixed concentration of [³H]haTRAP in the assay buffer.

Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to allow

binding to reach equilibrium.

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from

free radioligand.

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

Measure the radioactivity retained on the filters using a scintillation counter.

Calculate the percentage of specific binding at each concentration of SCH79797 and

determine the IC₅₀ value by non-linear regression analysis.

Platelet Aggregation Inhibition Assay
This protocol is a generalized procedure based on standard methods.

Objective: To assess the inhibitory effect of SCH79797 on thrombin-induced platelet

aggregation.

Materials:

Freshly prepared human platelet-rich plasma (PRP)
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Thrombin (agonist)

SCH79797

Platelet aggregometer

Procedure:

Pre-warm PRP to 37°C in the aggregometer cuvettes with constant stirring.

Add varying concentrations of SCH79797 or vehicle control to the PRP and incubate for a

short period (e.g., 5 minutes).

Initiate platelet aggregation by adding a submaximal concentration of thrombin.

Monitor the change in light transmission through the PRP over time using the

aggregometer. An increase in light transmission corresponds to platelet aggregation.

Determine the maximum aggregation percentage for each concentration of SCH79797
and calculate the IC₅₀ value.

Antibacterial Activity Assay (Broth Microdilution for MIC
Determination)
This protocol is based on the methodology described by Martin et al. (2020).

Objective: To determine the Minimum Inhibitory Concentration (MIC) of SCH79797 against a

specific bacterial strain.

Materials:

Bacterial strain of interest (e.g., E. coli, S. aureus)

Mueller-Hinton Broth (MHB) or other appropriate growth medium

SCH79797

96-well microtiter plates
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Spectrophotometer or plate reader

Procedure:

Prepare a serial two-fold dilution of SCH79797 in MHB in the wells of a 96-well plate.

Inoculate each well with a standardized suspension of the test bacterium to a final

concentration of approximately 5 x 10⁵ CFU/mL.

Include a positive control well (bacteria without SCH79797) and a negative control well

(MHB only).

Incubate the plate at 37°C for 18-24 hours.

Determine the MIC by visual inspection as the lowest concentration of SCH79797 that

completely inhibits visible bacterial growth. Alternatively, measure the optical density at

600 nm (OD₆₀₀) using a plate reader.
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Fig. 2: Workflow for MIC Determination.

Summary of Quantitative Data
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Biological Activity Parameter Value

PAR1 Antagonism IC₅₀ (haTRAP binding) 70 nM[5][6][7]

Platelet Aggregation Inhibition IC₅₀ (Thrombin-induced) 3 µM[7]

Antibacterial Activity (E. coli) MIC ~1 µM

Antibacterial Activity (S.

aureus)
MIC ~1 µM

Conclusion
SCH79797 is a versatile molecule with significant potential in both cardiovascular and

infectious disease research. Its well-defined chemical structure and dual biological activities

make it a valuable tool for studying PAR1 signaling and for the development of novel

antibacterial agents. The detailed information and protocols provided in this guide are intended

to support and accelerate further investigations into the therapeutic applications of SCH79797
and its analogs. Researchers should, however, be mindful of potential off-target effects and

conduct appropriate control experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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